molecular formula C10H14N4O11P2 B10777444 6-o-Phosphoryl inosine monophosphate

6-o-Phosphoryl inosine monophosphate

Cat. No.: B10777444
M. Wt: 428.19 g/mol
InChI Key: RXRZOKQPANIEDW-KQYNXXCUSA-N
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Chemical Reactions Analysis

6-O-Phosphoryl Inosine Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-O-Phosphoryl Inosine Monophosphate has several scientific research applications. In chemistry, it is used as a precursor in the synthesis of other nucleotides. In biology, it plays a role in nucleotide metabolism and is involved in various biochemical pathways. In medicine, it is studied for its potential therapeutic effects, including its role in enzyme regulation and as a potential drug target. In industry, it is used in the production of nucleotide-based products .

Mechanism of Action

The mechanism of action of 6-O-Phosphoryl Inosine Monophosphate involves its interaction with specific enzymes and molecular targets. It acts on adenylosuccinate synthetase, an enzyme involved in purine nucleotide biosynthesis. The compound’s effects are mediated through its binding to the enzyme, leading to changes in enzyme activity and subsequent biochemical pathways .

Comparison with Similar Compounds

6-O-Phosphoryl Inosine Monophosphate is similar to other purine ribonucleoside monophosphates, such as adenosine monophosphate and guanosine monophosphate. it is unique in its specific phosphorylation at the 6-O position. This unique structural feature distinguishes it from other similar compounds and contributes to its specific biochemical properties and applications .

Properties

Molecular Formula

C10H14N4O11P2

Molecular Weight

428.19 g/mol

IUPAC Name

[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-26(17,18)19)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)25-27(20,21)22/h2-4,6-7,10,15-16H,1H2,(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

RXRZOKQPANIEDW-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)OP(=O)(O)O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(C(=N1)OP(=O)(O)O)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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